4-chloro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide
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Overview
Description
4-chloro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of various functional groups, such as the chloro, methoxy, nitro, and amide groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide can be achieved through a multi-step process involving the following key steps:
Synthesis of 7-methoxy-2-oxo-1,2-dihydroquinoline: This intermediate can be prepared by the cyclization of 2-aminobenzamide with methoxyacetyl chloride under acidic conditions.
Alkylation: The 7-methoxy-2-oxo-1,2-dihydroquinoline is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.
Nitration: The resulting compound is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position of the benzene ring.
Chlorination: The compound is then chlorinated using thionyl chloride to introduce the chloro group at the 4-position of the benzene ring.
Amidation: Finally, the compound is subjected to amidation with 3-nitrobenzoyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium ethoxide in ethanol for alkoxide substitution.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide.
Reduction: Formation of 4-chloro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-aminobenzamide.
Substitution: Formation of 4-alkoxy-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a lead compound for the development of new therapeutic agents, particularly for the treatment of cancer, infectious diseases, and inflammatory conditions.
Biological Studies: It can be used to study the biological activity of quinoline derivatives and their interactions with various biological targets.
Chemical Biology: The compound can be used as a probe to investigate the mechanisms of action of related compounds and to identify new drug targets.
Industrial Applications: It may find use in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the quinoline moiety suggests that it may act as an inhibitor of certain enzymes, such as topoisomerases or kinases, which are involved in DNA replication and cell signaling pathways. The nitro group may also contribute to its biological activity by generating reactive oxygen species, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
4-hydroxy-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide: Similar structure but with a hydroxyl group instead of a chloro group.
4-chloro-N-[2-(7-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide: Similar structure but with a hydroxyl group on the quinoline moiety.
Uniqueness
4-chloro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide is unique due to the combination of functional groups present in its structure. The presence of the chloro, methoxy, nitro, and amide groups provides a unique set of chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O5/c1-28-14-4-2-11-8-13(19(25)22-16(11)10-14)6-7-21-18(24)12-3-5-15(20)17(9-12)23(26)27/h2-5,8-10H,6-7H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVORCVIBCSZSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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